molecular formula C6H4BrNO3 B13556077 4-Bromo-6-hydroxypicolinic acid

4-Bromo-6-hydroxypicolinic acid

Cat. No.: B13556077
M. Wt: 218.00 g/mol
InChI Key: ARBZYLAOORUMLQ-UHFFFAOYSA-N
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Description

4-Bromo-6-hydroxypicolinic acid is an organic compound with the molecular formula C6H4BrNO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring. It is a white to tan crystalline solid that is slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-6-hydroxypicolinic acid can be synthesized through various chemical reactions. One common method involves the bromination of 6-hydroxypicolinic acid. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. For example, 4,6-dibromo-3-hydroxypicolinonitrile can be prepared from furfural through a series of chemical steps including cyano-amination, amine salt formation, and bromination-rearrangement .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-hydroxypicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted derivatives depending on the reagents used.

    Oxidation Products: 4-Bromo-6-picolinic acid.

    Reduction Products: 4-Bromo-6-hydroxypyridine.

Scientific Research Applications

4-Bromo-6-hydroxypicolinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-hydroxypicolinic acid involves its ability to act as a ligand and form complexes with metal ions. The hydroxyl and carboxyl groups can coordinate with metal centers, facilitating various catalytic and biochemical processes. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-6-hydroxypicolinic acid is unique due to the presence of both a bromine atom and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C6H4BrNO3

Molecular Weight

218.00 g/mol

IUPAC Name

4-bromo-6-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C6H4BrNO3/c7-3-1-4(6(10)11)8-5(9)2-3/h1-2H,(H,8,9)(H,10,11)

InChI Key

ARBZYLAOORUMLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C(=O)O)Br

Origin of Product

United States

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